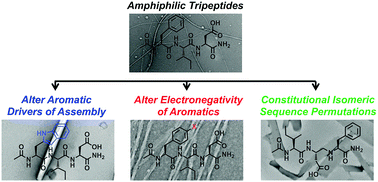Aromatic identity, electronic substitution, and sequence in amphiphilic tripeptide self-assembly†
Soft Matter Pub Date: 2018-11-06 DOI: 10.1039/C8SM01994K
Abstract
The phenomenon of self-assembly in short peptides (2–4 amino acids) has been a source of curiosity, in part for its role in helping to better understand and predict how minimal sequences within proteins might contribute to the formation of larger structures or aggregates. Building on previous work in this field, here we investigate a family of amphiphilic tripeptides for their self-assembly and hydrogel formation. From a parent peptide, Ac-FID-NH2, which was previously shown to self-assemble into high aspect-ratio filaments and form hydrogels, we explored the significance of structural features or sequence variations on the observed self-assembly. This process entailed substituting key aromatic residues, altering the electronics of these aromatic drivers of assembly, and screening tripeptide constitutional isomers. This work more clearly elucidates the mechanisms and design parameters that govern the creation of materials from short peptide building blocks, as well as offering greater insight into the interactions between minimal segments of proteins that underlie their structure and aggregation.


Recommended Literature
- [1] Field-enhanced selectivity in nanoconfined ionic transport†
- [2] Towards a surface metric to measure the dustiness of nanomaterial powders
- [3] C2-ketonylation of carbohydrates via excited-state palladium-catalyzed 1,2-spin-center shift†
- [4] Efficient basis sets for core-excited states motivated by Slater's rules†
- [5] Reversible DNA compaction induced by partial intercalation of 16-Ph-16 gemini surfactants: evidence of triple helix formation†
- [6] Chronic exposure to acephate triggers ROS-mediated injuries at organismal and sub-organismal levels of Drosophila melanogaster
- [7] New alkylthio-thieno[3,2-b]thiophene-substituted benzodithiophene-based highly efficient photovoltaic polymer†
- [8] Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films†
- [9] Front cover
- [10] Back cover

Journal Name:Soft Matter
Research Products
-
CAS no.: 144409-99-4
-
CAS no.: 16284-60-9
-
CAS no.: 13370-08-6









